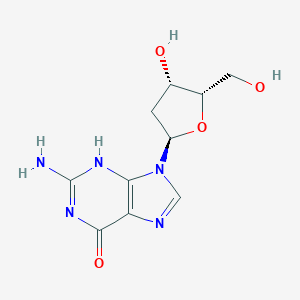

2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a purine nucleoside analog characterized by a 2-aminopurine base linked to a modified ribose sugar moiety. The sugar component, (2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, features a hydroxyl group at position 4 and a hydroxymethyl group at position 5, with stereochemistry critical for biological activity. Such nucleoside analogs are pivotal in antiviral and anticancer research due to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis .

Vorbereitungsmethoden

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

HA-130 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: HA-130 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen unterliegen, was zur Bildung reduzierter Derivate führt.

Substitution: HA-130 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

HA-130 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von Autotaxin in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: In der Forschung eingesetzt, um die biologischen Funktionen von Lysophosphatidsäure und ihre Rolle in Zellsignalisierungswegen zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten, bei denen Autotaxin und Lysophosphatidsäure eine Rolle spielen, wie z. B. Krebs und Fibrose.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Autotaxin abzielen

Wirkmechanismus

HA-130 übt seine Wirkungen aus, indem es an die aktive Stelle von Autotaxin bindet und so seine enzymatische Aktivität hemmt. Diese Hemmung verhindert die Produktion von Lysophosphatidsäure, was zu einer Abnahme der Zellproliferation, Migration und des Überlebens führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Autotaxin-Lysophosphatidsäure-Signalisierungsachse, die eine entscheidende Rolle bei verschiedenen physiologischen und pathologischen Prozessen spielt .

Wirkmechanismus

HA-130 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This inhibition prevents the production of lysophosphatidic acid, leading to a decrease in cell proliferation, migration, and survival . The molecular targets and pathways involved include the autotaxin-lysophosphatidic acid signaling axis, which plays a crucial role in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications in Purine and Sugar Moieties

Key analogs differ in substituents on the purine base or sugar moiety, influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Note: The molecular formula for the target compound is inferred based on structural analogs.

Antiviral Activity

Fluorinated nucleosides like 3'-Deoxy-3'-fluoroguanosine (123402-21-1) show inhibitory activity against RNA viruses by competing with natural nucleosides during replication .

Cancer Research

8-Hydroxyguanosine analogs (3868-31-3) induce oxidative DNA damage, triggering apoptosis in cancer cells .

Biologische Aktivität

2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one, commonly referred to as a derivative of deoxyguanosine, is a nucleoside analog with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antiviral and anticancer therapies.

The molecular formula for this compound is C10H13N5O4, with a molecular weight of approximately 267.24 g/mol. It exhibits a density of 2.08 g/cm³ and has a boiling point of 725.5°C at 760 mmHg. The compound is soluble in water and is sensitive to hydrolysis by dilute inorganic acids .

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O4 |

| Molecular Weight | 267.24 g/mol |

| Density | 2.08 g/cm³ |

| Boiling Point | 725.5°C |

| Solubility | Soluble in water |

The biological activity of this compound primarily stems from its ability to mimic nucleosides, which allows it to interfere with nucleic acid synthesis. Its mechanism involves:

- Inhibition of DNA and RNA Synthesis : By integrating into the nucleic acid structure, it disrupts normal replication and transcription processes.

- Intercalation : The structure allows for intercalation within DNA strands, potentially leading to structural distortions that can inhibit polymerase activity.

- Fluorescent Properties : The compound's unique photophysical properties make it useful as a fluorescent probe in molecular biology studies .

Biological Studies and Findings

Research has demonstrated various biological activities associated with this compound:

- Antiviral Activity : Studies indicate that nucleoside analogs can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives similar to this compound have shown efficacy against viruses such as HIV and Hepatitis C .

- Anticancer Potential : The ability of this compound to disrupt DNA synthesis positions it as a candidate for cancer therapy. Research has highlighted its potential in inhibiting the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Antiviral Efficacy : In a study examining the effects of various nucleoside analogs on viral replication, it was found that compounds similar to this compound significantly reduced viral loads in infected cell cultures compared to controls .

- Cancer Cell Line Studies : A series of experiments conducted on different cancer cell lines demonstrated that the introduction of this compound led to increased rates of apoptosis and reduced proliferation rates, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one to improve yield and purity?

- Methodology : Use regioselective phosphorylation or phosphonate coupling strategies to stabilize intermediates. For example, phosphonate derivatives of structurally similar compounds have been synthesized via nucleophilic substitution under anhydrous conditions with catalytic bases like DBU (1,8-diazabicycloundec-7-ene) . Purification via reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is recommended to isolate the target compound with >95% purity .

Q. What are the critical parameters for characterizing this compound’s stereochemistry and structural integrity?

- Methodology : Employ X-ray crystallography to confirm absolute configuration, as demonstrated for related cyclopentyl purine derivatives . Complementary NMR analysis (1H, 13C, DEPT, and COSY) should focus on the tetrahydrofuran ring’s protons (δ 3.5–5.0 ppm) and purine moiety (δ 7.8–8.5 ppm). Assign stereochemistry using NOESY correlations between the hydroxyl groups and adjacent protons .

Q. How should I handle and store this compound to ensure stability during experiments?

- Methodology : Store under inert atmosphere (argon or nitrogen) at room temperature, protected from light. The compound is hygroscopic and prone to oxidation; use vacuum-sealed vials with desiccants. For aqueous solutions, adjust pH to 6–7 and avoid prolonged exposure to temperatures >25°C .

Advanced Research Questions

Q. What mechanistic insights explain contradictory NMR data for this compound’s tautomeric forms in different solvents?

- Methodology : Perform solvent-dependent NMR studies (DMSO-d6 vs. D2O) to analyze tautomerism. In DMSO, intramolecular hydrogen bonding stabilizes the 6(9H)-one tautomer, while in aqueous buffers, the 1H,9H-keto form dominates. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model tautomeric equilibria and predict chemical shifts .

Q. How can I assess the environmental fate and biodegradation pathways of this compound?

- Methodology : Use OECD 301F (Ready Biodegradability Test) to monitor mineralization via CO2 evolution. For advanced degradation studies, employ LC-HRMS to identify metabolites. Recent work on structurally similar purines revealed hydroxylation at the tetrahydrofuran ring and cleavage of the glycosidic bond as primary degradation pathways .

Q. What experimental designs are optimal for studying this compound’s interaction with viral polymerases?

- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with purified enzymes like HBV polymerase. For cellular assays, employ luciferase reporter systems in HepG2.2.15 cells to quantify antiviral activity. Dose-response curves (0.1–100 µM) and cytotoxicity controls (CC50 via MTT assay) are critical .

Q. How do I resolve discrepancies in reported cytotoxicity data across cell lines?

- Methodology : Standardize assay conditions (e.g., serum-free media for 24-hour treatments) to minimize variability. Compare results using multiple assays (MTT, ATP-lite, and Annexin V/PI staining). For example, conflicting IC50 values in HeLa vs. HEK293 cells may arise from differences in nucleoside transporter expression .

Q. Notes

Eigenschaften

CAS-Nummer |

19916-78-0 |

|---|---|

Molekularformel |

C10H13N5O4 |

Molekulargewicht |

267.24 g/mol |

IUPAC-Name |

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6-/m0/s1 |

InChI-Schlüssel |

YKBGVTZYEHREMT-JKUQZMGJSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.